4-Ethyl-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid

Catalog No.
S11598364
CAS No.
M.F
C13H15N3O2S
M. Wt
277.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethyl-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidin...

Product Name

4-Ethyl-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid

IUPAC Name

4-ethyl-2-(2-thiophen-2-ylethylamino)pyrimidine-5-carboxylic acid

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

InChI

InChI=1S/C13H15N3O2S/c1-2-11-10(12(17)18)8-15-13(16-11)14-6-5-9-4-3-7-19-9/h3-4,7-8H,2,5-6H2,1H3,(H,17,18)(H,14,15,16)

InChI Key

BALJQNNQHHNRHB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC=C1C(=O)O)NCCC2=CC=CS2

4-Ethyl-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid is a complex organic compound characterized by its pyrimidine core, which is a six-membered ring containing nitrogen atoms. This compound features an ethyl group and a thiophen-2-yl substituent, which contribute to its unique chemical properties. The carboxylic acid functional group at the 5-position of the pyrimidine enhances its solubility and potential biological activity. This compound is of interest in medicinal chemistry due to its structural similarities to other biologically active molecules.

The chemical reactivity of 4-Ethyl-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid can be explored through various reactions typical of pyrimidine derivatives:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, making the compound behave as an acid in reactions with bases.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are often more lipophilic and can enhance bioavailability.
  • Nucleophilic Substitution: The nitrogen atoms in the pyrimidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

4-Ethyl-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid exhibits potential biological activities, particularly in the realm of oncology. Similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anti-cancer properties. Research indicates that thienopyrimidine derivatives often exhibit significant activity against tumor cells, potentially functioning through mechanisms such as inhibition of specific kinases involved in cancer progression.

The synthesis of 4-Ethyl-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid typically involves multi-step synthetic routes:

  • Formation of the Pyrimidine Ring: Starting materials such as thiophene derivatives and appropriate alkyl amines can be reacted under acidic or basic conditions to form the pyrimidine nucleus.
  • Introduction of Functional Groups: The ethyl and carboxylic acid groups can be introduced via alkylation and carboxylation reactions, respectively.
  • Purification: The final product is usually purified through recrystallization or chromatography to ensure high purity for biological testing.

This compound has potential applications in pharmaceutical development, particularly as a lead compound for designing new anti-cancer agents. Its structural features may allow it to interact with biological targets involved in cancer cell proliferation and survival. Additionally, it could serve as a scaffold for further chemical modifications aimed at enhancing its efficacy and selectivity.

Interaction studies involving 4-Ethyl-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid would typically focus on its binding affinity to specific biological targets such as protein kinases or other enzymes implicated in cancer pathways. These studies help elucidate the mechanism of action and potential therapeutic windows for this compound.

Several compounds share structural similarities with 4-Ethyl-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid, including:

  • Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate: This compound has a similar thiophene structure but lacks the pyrimidine core.
  • Tovorafenib: A more complex compound that acts as an antineoplastic agent, demonstrating how variations in substituents can affect biological activity.
  • N4-(4-methoxyphenyl)-N4-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine: This compound shows significant anti-tumor effects and highlights the importance of structural modifications.

Uniqueness

The uniqueness of 4-Ethyl-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid lies in its specific combination of a pyrimidine ring with ethyl and thiophenic substituents, which may confer distinct pharmacological properties compared to other thienopyrimidine derivatives. Its potential for further modification also opens avenues for developing targeted therapies against cancer.

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

277.08849790 g/mol

Monoisotopic Mass

277.08849790 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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